molecular formula C8H6F3NO3 B13475137 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

Cat. No.: B13475137
M. Wt: 221.13 g/mol
InChI Key: VCBXMBMGYDIHCJ-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine-2-carboxylic acid with 2,2,2-trifluoroethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 6-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which impart distinct chemical reactivity and physical properties. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under various conditions.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

6-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6(13)4-2-1-3-5(12-4)7(14)15/h1-3,6,13H,(H,14,15)

InChI Key

VCBXMBMGYDIHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(C(F)(F)F)O

Origin of Product

United States

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